![molecular formula C23H23N5O2 B2703868 2-cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide CAS No. 376624-71-4](/img/structure/B2703868.png)
2-cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide
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Description
2-cyano-2-(3-morpholinoquinoxalin-2-yl)-N-phenethylacetamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was initially discovered as a potential anticancer agent due to its ability to selectively target cancer cells with high levels of ribosomal RNA synthesis. However, recent research has also shown its potential in treating various other diseases.
Scientific Research Applications
Synthesis and Characterization of Spiro-fused Hydrogenated Quinolinethiones
The synthesis of spiro-fused hydrogenated quinolinethiones via the reaction of cyanothioacetamide with morpholine derivatives demonstrates the utility of these compounds in synthesizing novel heterocyclic structures. These structures have potential applications in medicinal chemistry and materials science due to their unique chemical and physical properties (Dotsenko et al., 2003).
Enhancement of Photoelectric Conversion in Solar Cells
Research on cyanine dyes, including morpholine derivatives, shows their application in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This indicates the potential of related quinoxalin-2-yl compounds in the field of renewable energy, particularly in the optimization of solar cell technology (Wu et al., 2009).
Development of Novel Heterocyclic Compounds
The reactions of cyanothioacetamide with various amines, including morpholine, leading to cyanoacetamides and their derivatives, highlight a route for synthesizing a wide range of heterocyclic compounds. These compounds are of interest in developing new pharmaceuticals, agrochemicals, and dyes (Sasaki & Kojima, 1970).
Alkylation and Cyclization Reactions
Studies on the alkylation and cyclization reactions of thioxo-hexahydroisoquinoline carbonitriles, synthesized from morpholine derivatives, reveal methodologies for creating complex molecular architectures. These processes are crucial in the synthesis of bioactive molecules and functional materials (Dyachenko & Vovk, 2012).
Structural Studies and Chemical Reactivity
Investigations into the structure and reactivity of cyanothioacetamide derivatives, including morpholine interactions, provide a foundational understanding of the chemical behavior of these compounds. This knowledge is instrumental in designing new synthetic routes and applications in various scientific fields (Dyachenko, Chernega & Dyachenko, 2012).
properties
IUPAC Name |
2-cyano-2-(3-morpholin-4-ylquinoxalin-2-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c24-16-18(23(29)25-11-10-17-6-2-1-3-7-17)21-22(28-12-14-30-15-13-28)27-20-9-5-4-8-19(20)26-21/h1-9,18H,10-15H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LURXONOAEQVTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)NCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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